molecular formula C18H39N7O6 B14168389 N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide CAS No. 928195-63-5

N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide

Cat. No.: B14168389
CAS No.: 928195-63-5
M. Wt: 449.5 g/mol
InChI Key: PMRNYHZNGLCWRL-UHFFFAOYSA-N
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Description

N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple amino and hydroxy groups, which may contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.

    Reductive Amination: The conversion of carbonyl compounds to amines using reducing agents.

    Protection and Deprotection Steps: To protect functional groups during intermediate steps.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its multiple functional groups.

    Industry: As an intermediate in the synthesis of polymers or other materials.

Mechanism of Action

The mechanism of action of N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide may involve interactions with specific molecular targets such as enzymes or receptors. The presence of amino and hydroxy groups suggests potential hydrogen bonding and electrostatic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-[bis[2-[(2-hydroxyethyl)amino]-2-oxopropyl]amino]propanamide
  • N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(2-hydroxyethyl)amino]-3-oxopropyl]amino]propanamide

Uniqueness

N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide is unique due to its specific arrangement of amino and hydroxy groups, which may confer distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

928195-63-5

Molecular Formula

C18H39N7O6

Molecular Weight

449.5 g/mol

IUPAC Name

N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide

InChI

InChI=1S/C18H39N7O6/c19-7-13(26)10-22-16(29)1-4-25(5-2-17(30)23-11-14(27)8-20)6-3-18(31)24-12-15(28)9-21/h13-15,26-28H,1-12,19-21H2,(H,22,29)(H,23,30)(H,24,31)

InChI Key

PMRNYHZNGLCWRL-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCC(=O)NCC(CN)O)CCC(=O)NCC(CN)O)C(=O)NCC(CN)O

Origin of Product

United States

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